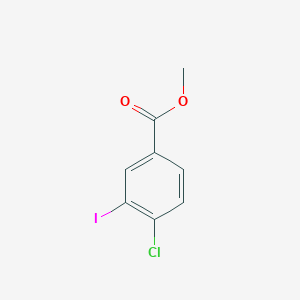

Methyl 4-chloro-3-iodobenzoate

Overview

Description

Methyl 4-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted with chlorine and iodine atoms, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-chlorobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid reagent.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide.

Coupling Reactions: Require a palladium catalyst, a boronic acid reagent, and a base like potassium carbonate in a solvent such as tetrahydrofuran.

Reduction Reactions: Use reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Reactions: Yield substituted benzoates, such as methyl 4-chloro-3-aminobenzoate.

Coupling Reactions: Produce biaryl compounds, such as methyl 4-chloro-3-phenylbenzoate.

Reduction Reactions: Result in the formation of methyl 4-chloro-3-iodobenzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-3-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-iodobenzoate depends on its specific application. In biological systems, it may act by forming covalent bonds with target proteins, thereby inhibiting their function. The chlorine and iodine atoms can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative that exerts its effects on cellular pathways.

Comparison with Similar Compounds

Methyl 4-chloro-3-iodobenzoate can be compared with other halogenated benzoates, such as:

Methyl 4-chlorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.

Methyl 3-iodobenzoate: Lacks the chlorine atom, which may affect its binding properties and reactivity.

Methyl 4-bromo-3-iodobenzoate: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its combination of chlorine and iodine substituents, which provide distinct reactivity and binding characteristics compared to other similar compounds.

Biological Activity

Methyl 4-chloro-3-iodobenzoate (CAS No. 365526-34-7) is an organic compound with significant implications in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a benzene ring substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively, along with a methyl ester group. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The compound can form covalent bonds with target proteins, which may inhibit their function. This is particularly relevant in enzyme inhibition studies.

- Halogen Bonding : The presence of chlorine and iodine allows for halogen bonding, enhancing the compound's binding affinity to various molecular targets.

- Hydrolysis : The ester group can undergo hydrolysis, releasing active benzoic acid derivatives that influence cellular pathways.

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition. It acts as a potential inhibitor for various enzymes, including carbonic anhydrases and bacterial topoisomerases, which are critical in cancer therapy and antibacterial treatments .

Table 1: Inhibition Potency Against Enzymes

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase IX | Competitive | 0.12 |

| DNA Gyrase | Dual Inhibitor | <0.03125 |

| Topoisomerase IV | Dual Inhibitor | <0.25 |

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Enterococcus species. The minimal inhibitory concentrations (MICs) indicate strong antibacterial activity, suggesting its potential as a lead compound in drug development .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MDR) | <0.03125 |

| Enterococcus faecalis | <0.25 |

| Acinetobacter baumannii | 1–4 |

Case Studies

- Carbonic Anhydrase Inhibition : A study demonstrated that this compound binds selectively to CAIX with a dissociation constant () of 0.08 pM, indicating its potential in anticancer therapies targeting hypoxic tumors .

- Antibacterial Efficacy : Another investigation highlighted its effectiveness against resistant strains of bacteria, showcasing its dual inhibition mechanism on bacterial topoisomerases, which is crucial for DNA replication .

Applications in Drug Development

Due to its unique properties and biological activities, this compound serves as a valuable building block in pharmaceutical synthesis. It is being explored for developing new drugs aimed at treating cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-chloro-3-iodobenzoate, and what methodological considerations are critical for regioselective iodination?

this compound can be synthesized via electrophilic aromatic substitution (EAS) or directed ortho-metalation. A key example involves iodination using iodine monochloride (ICl) in acetic acid and chloroform, as demonstrated in the synthesis of structurally similar iodinated benzoates . For regioselectivity, the chloro substituent at the 4-position directs iodination to the 3-position due to its electron-withdrawing nature. Reaction temperature (0–25°C) and stoichiometric control of ICl are critical to minimize di-iodination byproducts.

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., downfield shifts for iodine at ~90–100 ppm in C NMR).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (296.49 g/mol, CHClIO) .

- X-ray crystallography : Determines crystal packing and bond angles (e.g., C–I bond length ~2.09 Å, as seen in analogous iodobenzoates) .

- Melting point analysis : Compare with literature values (e.g., CRC Handbook data for similar halobenzoates) .

Q. How does the ester group in this compound influence its reactivity in hydrolysis or nucleophilic substitution reactions?

The methyl ester undergoes hydrolysis under acidic (HSO/HO) or basic (NaOH/MeOH) conditions to yield 4-chloro-3-iodobenzoic acid. The iodo and chloro substituents slow hydrolysis compared to non-halogenated esters due to electron withdrawal. For nucleophilic substitution, the iodo group is more reactive than chloro in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring Pd catalysts and mild bases like KCO in THF/HO .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

- Avoiding heat/sparks (decomposition risks) .

- Using fume hoods and PPE (gloves, goggles) due to potential iodine vapor release.

- Storing in amber vials at 2–8°C to prevent light-induced degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity and electronic effects in this compound derivatives?

Density functional theory (DFT) calculates Fukui indices to identify electrophilic sites, confirming iodination preference at the 3-position. The electron-withdrawing chloro group deactivates the ring, while the ester’s meta-directing effect further guides substitution. Studies using the B3LYP/6-31G* basis set correlate well with experimental regioselectivity .

Q. What strategies address contradictions in spectroscopic data for this compound analogs?

Discrepancies in NMR or IR spectra may arise from solvent polarity or crystallinity. For example, chloroform-d vs. DMSO-d can shift proton signals by 0.1–0.3 ppm. Cross-validate using multiple techniques (e.g., X-ray for conformation, HPLC for purity >98%) .

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions compared to its fluoro or bromo analogs?

The iodo group undergoes coupling at lower temperatures (50–80°C) than bromo analogs (100–120°C) due to weaker C–I bonds. However, steric hindrance from the 4-chloro substituent may reduce yields. Comparative studies with methyl 4-fluoro-3-iodobenzoate (CAS 1121586-29-5) show faster kinetics for iodine in Stille couplings .

Q. What role does this compound play in synthesizing complex heterocycles or pharmaceutical intermediates?

It serves as a building block for:

- Anticancer agents : Iodine participates in Sonogashira couplings to attach alkynyl groups.

- Polycyclic ethers : Used in Ullmann reactions to form biaryl ether linkages, as seen in chromeno-oxazine derivatives .

Q. How can isotopic labeling (e.g., 13^{13}13C or 125^{125}125I) of this compound aid in metabolic or mechanistic studies?

I-labeled derivatives track biodistribution in vivo via gamma counting. C-labeled esters (e.g., CH groups) analyze hydrolysis pathways using C NMR .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

Key issues include:

Properties

IUPAC Name |

methyl 4-chloro-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWENYAHUBUWONE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.